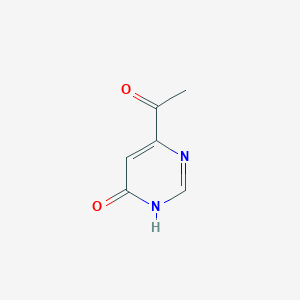
6-Acetylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of an acetyl group at the 6th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include:
Knoevenagel Condensation: This reaction involves the condensation of pyrimidine-5-carbaldehyde with active methylene compounds under basic conditions.
Horner–Emmons Reaction: This method uses phosphonate reagents to achieve the condensation.
Wittig Reaction: This reaction involves the use of phosphonium ylides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Acetylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the acetyl or keto groups.
Scientific Research Applications
6-Acetylpyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Acetylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-4(3H)-one: Lacks the acetyl group at the 6th position.
6-Methylpyrimidin-4(3H)-one: Has a methyl group instead of an acetyl group at the 6th position.
6-Acetylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-Acetylpyrimidin-4(3H)-one is unique due to the presence of both an acetyl group and a keto group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
4-acetyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-6(10)8-3-7-5/h2-3H,1H3,(H,7,8,10) |
InChI Key |
URJCYCMXRDDHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


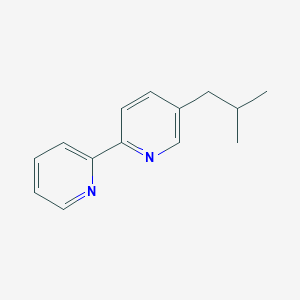
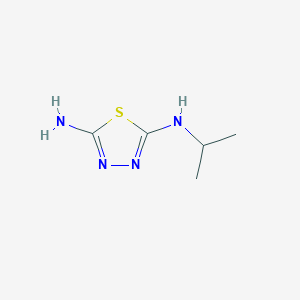

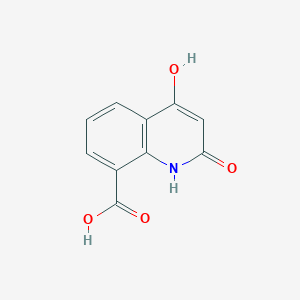
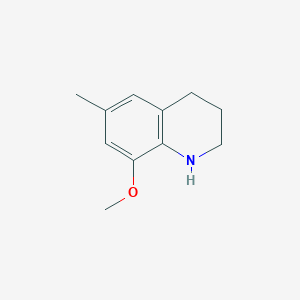
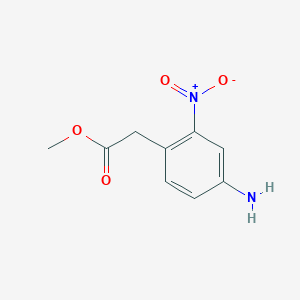
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)
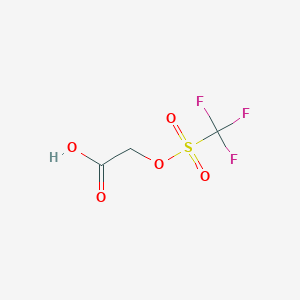
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
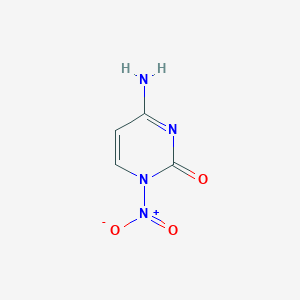
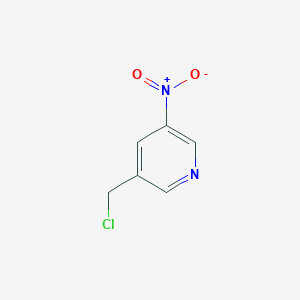
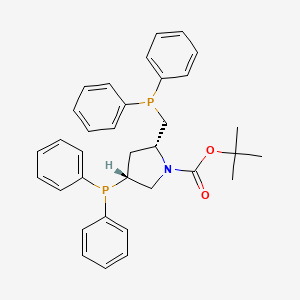
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
